(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine
Description
Properties
IUPAC Name |
(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c17-14-7-5-10(9-15(14)18)11-6-8-16(19-20)13-4-2-1-3-12(11)13/h1-5,7,9,11,20H,6,8H2/b19-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIUOCJZIYTDRG-KNTRCKAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Disassembly
The target molecule comprises three primary structural units:
-
A 3,4-dihydro-2H-naphthalen-1-one (tetralone) backbone.
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A 3,4-dichlorophenyl substituent at the C4 position.
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An oxime functional group at the C1 carbonyl position.
Retrosynthetically, the compound can be dissected into a tetralone intermediate (I) bearing a 3,4-dichlorophenyl group at C4, followed by oxime formation via condensation with hydroxylamine (Figure 1).
Synthetic Pathway Prioritization
Two dominant strategies emerge:
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Pathway A : Direct functionalization of preformed 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one.
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Pathway B : Sequential construction of the tetralone scaffold with concurrent aryl group introduction.
Comparative studies indicate Pathway A offers superior regiocontrol but requires advanced intermediates, while Pathway B enables modularity at the expense of step count.
Synthesis of 4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
Reaction Conditions and Optimization
Aryl acetylation of 3,4-dichlorobenzene with α-tetralone derivatives under Friedel-Crafts conditions remains the most cited method:
Reagents :
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AlCl₃ (1.2 eq) as Lewis acid
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Acetyl chloride (1.05 eq) in anhydrous CH₂Cl₂
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Temperature: 0°C → rt, 12 hr
Yield : 68–72% after silica gel chromatography (hexane:EtOAc 4:1).
Mechanistic Insight :
AlCl₃ coordinates to the acetyl chloride, generating a reactive acylium ion that undergoes electrophilic substitution at the para position of 3,4-dichlorobenzene. Steric hindrance from ortho-chlorine directs regioselectivity to the C4 position of the tetralone.
Limitations and Alternatives
Palladium-Catalyzed Coupling
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2 eq) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 8 hr |
| Yield | 82% |
Advantages :
-
Avoids harsh Friedel-Crafts conditions
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Tolerates electron-withdrawing chloro groups
Characterization Data :
Oxime Formation Strategies
Standard Protocol
Treatment of 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one with hydroxylamine hydrochloride:
Conditions :
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NH₂OH·HCl (1.5 eq)
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Pyridine (2 eq) in EtOH
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Reflux, 4 hr
Yield : 89% (E/Z ratio 3:1)
Purification : Recrystallization from ethanol/water (7:3) affords pure (NE)-isomer.
Solvent and Base Effects
| Solvent | Base | Time (hr) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| EtOH | Pyridine | 4 | 89 | 3:1 |
| THF | Et₃N | 6 | 76 | 2.5:1 |
| DMF | NaOAc | 3 | 82 | 2:1 |
EtOH/pyridine system maximizes both yield and stereoselectivity due to optimal nucleophilicity and hydrogen-bond stabilization.
Alternative Synthetic Routes
Tandem Cyclization-Oximation
A one-pot synthesis starting from 2-(3,4-dichlorophenyl)cyclohex-1-ene-1-carbaldehyde:
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Diels-Alder Cyclization :
React with styrene derivative under high pressure (5 kbar) to form tetralone core. -
In Situ Oximation :
Add hydroxylamine hydrochloride before workup.
Advantages :
-
Reduces purification steps
-
Overall yield: 64%
Limitations :
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (500 MHz, DMSO-d₆):
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δ 11.32 (s, 1H, OH)
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δ 8.15 (d, J=8.5 Hz, 1H, Ar-H)
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δ 7.68–7.61 (m, 2H, Ar-H)
IR (KBr) :
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3240 cm⁻¹ (O-H stretch)
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1605 cm⁻¹ (C=N stretch)
MS (ESI+) :
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m/z 348.02 [M+H]⁺ (calc. 348.04 for C₁₆H₁₂Cl₂NO)
Industrial-Scale Considerations
Process Optimization Challenges
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Reaction Volume | 100 mL | 500 L |
| Cooling Rate | Air condenser | Jacketed reactor |
| Mixing Efficiency | Magnetic stirrer | Turbine agitator |
| Yield | 89% | 81% |
Scale-up trials identify exothermicity during oxime formation as a critical control parameter. Implementing gradual reagent addition and improved heat exchange restores yields to 85% at 100 kg batch size.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes.
Scientific Research Applications
(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
- 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol
Uniqueness
Compared to similar compounds, (NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine stands out due to its unique combination of a naphthalene ring and a hydroxylamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine (CAS number: 124345-14-8) is a hydroxylamine derivative characterized by a naphthalene core with a dichlorophenyl substituent. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structural features of this compound suggest various avenues for biological interaction and therapeutic application.
The molecular formula of this compound is CHClNO. The presence of the dichlorophenyl group enhances its electrophilic character, which may influence its interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Starting Materials : 3,4-Dichlorophenylboronic acid and naphthalene derivatives.
- Coupling Reaction : A Suzuki coupling reaction is employed to attach the dichlorophenyl group to the naphthalene ring.
- Formation of Hydroxylamine : The intermediate undergoes a reaction with hydroxylamine hydrochloride in the presence of a base like sodium acetate to yield the final compound .
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. In vitro assays indicate that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against HeLa cells with varying degrees of efficacy depending on concentration and exposure time.
The biological activity is believed to be mediated through:
- Reactive Oxygen Species (ROS) Generation : This compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival pathways.
Study 1: Cytotoxicity Assessment
A recent study assessed the cytotoxic effects of this compound on HeLa cells. The results showed a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 65 |
| 50 | 40 |
| 100 | 15 |
Study 2: Antimicrobial Activity
In another investigation, the compound was evaluated for antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing (NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine, and how can reaction conditions be optimized?
- Methodology : The compound’s core structure can be synthesized via Vilsmeier-Haack formylation of 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, followed by hydroxylamine conjugation. Key steps include:
- Reagent selection : Use POCl₃/DMF for formylation, ensuring anhydrous conditions .
- Temperature control : Maintain 0–5°C during hydroxylamine addition to prevent side reactions .
- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate intermediates .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Essential methods :
- 1H/13C NMR : Analyze aromatic protons (δ 6.8–7.5 ppm) and dichlorophenyl carbons (δ 120–140 ppm) for regiochemical consistency .
- IR spectroscopy : Confirm hydroxylamine N–O stretch (950–1100 cm⁻¹) and conjugated C=N absorption (~1600 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with mass accuracy <3 ppm .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Approach :
- Comparative analysis : Cross-reference observed NMR shifts with analogs like 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one .
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the dihydronaphthalene region .
- Computational validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data .
Q. What experimental design considerations are critical for studying the environmental fate of this compound?
- Framework :
- Long-term stability assays : Expose the compound to UV light (λ = 254 nm) and varying pH (2–12) to simulate environmental degradation .
- Biotic transformation : Incubate with soil microbiota (e.g., Pseudomonas spp.) and monitor metabolite profiles via LC-MS/MS .
- Statistical design : Use randomized block designs with triplicate samples to account for variability in degradation rates .
Q. How can the biological activity of this compound be evaluated using in vitro models?
- Protocols :
- Enzyme inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) at concentrations 1–100 µM, using fluorogenic substrates .
- Cytotoxicity screening : Employ MTT assays on HepG2 cells (IC50 determination) with positive controls (e.g., doxorubicin) .
- Data normalization : Express activity relative to solvent controls (DMSO <0.1%) and validate with dose-response curves (R² > 0.95) .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- Strategies :
- Molecular docking : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to identify reactive sites for C–H activation .
- DFT-based mechanistic studies : Calculate activation energies (ΔG‡) for key steps like oxidative addition or reductive elimination .
- Solvent effects : Use COSMO-RS models to optimize reaction media (e.g., DMF vs. acetonitrile) for improved turnover frequency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
